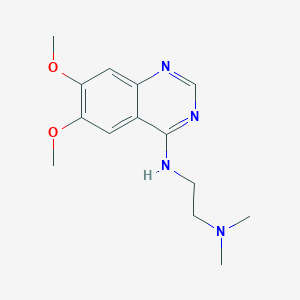![molecular formula C12H16N4O3S B256150 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide, also known as EMA401, is a novel drug candidate developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and current treatment options are limited and often associated with adverse side effects. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
作用机制
The mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide involves the inhibition of the angiotensin II type 2 receptor, which is expressed in sensory neurons and plays a role in the modulation of pain signaling. By blocking this receptor, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide reduces the activity of pain-sensing neurons and decreases the release of pro-inflammatory cytokines, leading to a reduction in pain perception.
Biochemical and Physiological Effects
In addition to its analgesic effects, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines in the spinal cord and dorsal root ganglia, which are involved in the development and maintenance of chronic pain. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has also been shown to improve nerve function and reduce nerve damage in preclinical models of neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is its specificity for the angiotensin II type 2 receptor, which reduces the risk of off-target effects. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is also well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the development and application of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide. One area of interest is the use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide in combination with other analgesic agents to improve pain relief and reduce the risk of adverse effects. Another potential application of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is in the treatment of other conditions that are associated with chronic pain, such as fibromyalgia and chronic fatigue syndrome. Finally, further research is needed to fully understand the mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide and to identify potential biomarkers that can be used to predict patient response to treatment.
合成方法
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is a small molecule that can be synthesized using a multi-step process. The first step involves the synthesis of 5-cyano-6-ethyl-4-oxo-1H-pyrimidine-2-thiol, which is then reacted with 2-chloro-N-(2-methoxyethyl)acetamide to yield 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide. The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been optimized to improve yields and purity, and the final product is characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide has been shown to reduce pain behavior and improve quality of life without causing significant adverse effects. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide works by targeting the angiotensin II type 2 receptor, which is involved in the regulation of pain signaling pathways in the central and peripheral nervous system.
属性
产品名称 |
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
|---|---|
分子式 |
C12H16N4O3S |
分子量 |
296.35 g/mol |
IUPAC 名称 |
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C12H16N4O3S/c1-3-9-8(6-13)11(18)16-12(15-9)20-7-10(17)14-4-5-19-2/h3-5,7H2,1-2H3,(H,14,17)(H,15,16,18) |
InChI 键 |
PFNGINWBRWGTDM-UHFFFAOYSA-N |
手性 SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NCCOC)C#N |
SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NCCOC)C#N |
规范 SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NCCOC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)


![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![4-(2-Furoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256085.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![(2E)-3-(4-methoxyphenyl)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)prop-2-en-1-one](/img/structure/B256087.png)
![2-(2-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B256088.png)


![2-[4-(4-Morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B256101.png)